molecular formula C14H10BNO3 B1418678 4-Descyano-2-cyano-crisaborole CAS No. 906673-30-1

4-Descyano-2-cyano-crisaborole

Cat. No.: B1418678
CAS No.: 906673-30-1
M. Wt: 251.05 g/mol
InChI Key: GWZBDMXSRRGGLN-UHFFFAOYSA-N
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Description

4-Descyano-2-cyano-crisaborole, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used in the treatment of skin conditions such as atopic dermatitis and psoriasis. The compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures that confer specific biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Descyano-2-cyano-crisaborole involves a multi-step process. One of the key synthetic routes includes the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent to form an intermediate compound. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the final product .

Industrial Production Methods

For industrial-scale production, a one-pot synthesis method is employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions to produce this compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Descyano-2-cyano-crisaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzoxaborole moiety allows for substitution reactions, particularly at the boron atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Descyano-2-cyano-crisaborole has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 4-Descyano-2-cyano-crisaborole involves the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that converts cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP). By inhibiting PDE4, the compound increases the levels of cAMP, which in turn helps to control inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile
  • 6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile
  • 5-chloro-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-[(4-oxopentyl)oxy]benzonitrile

Uniqueness

What sets 4-Descyano-2-cyano-crisaborole apart from similar compounds is its high specificity and potency as a PDE4 inhibitor. This specificity allows for targeted anti-inflammatory effects with minimal side effects, making it a valuable compound in the treatment of inflammatory skin conditions .

Properties

IUPAC Name

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZBDMXSRRGGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906673-30-1
Record name 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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